molecular formula C25H32N4O2 B15062525 tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B15062525
M. Wt: 420.5 g/mol
InChI Key: OBWUUZLVZJHUCS-UHFFFAOYSA-N
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Description

tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions.

    Attachment of the piperidine ring: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base.

    Introduction of the tert-butyl ester group: The final step involves esterification with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: N-alkylated or N-acylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzimidazole moiety, which is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzimidazole moiety could interact with various molecular targets, including DNA, proteins, and enzymes, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
  • tert-Butyl 3-((1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylbenzyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl 3-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C25H32N4O2/c1-18-11-13-19(14-12-18)16-29-22-10-6-5-9-21(22)27-23(29)26-20-8-7-15-28(17-20)24(30)31-25(2,3)4/h5-6,9-14,20H,7-8,15-17H2,1-4H3,(H,26,27)

InChI Key

OBWUUZLVZJHUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4CCCN(C4)C(=O)OC(C)(C)C

Origin of Product

United States

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